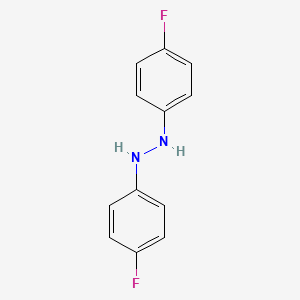

1,2-Bis(4-fluorophenyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-fluorophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBXPPKLBSSJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NNC2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302657 | |

| Record name | 1,2-Bis(4-fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332-06-9 | |

| Record name | 1,2-Bis(4-fluorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(4-fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Preparations of 1,2 Bis 4 Fluorophenyl Hydrazine

Reductive Coupling Approaches for Arylhydrazine Formation

Reductive coupling strategies are a cornerstone in the synthesis of diarylhydrazines. These methods typically involve the formation of the N-N bond through the reduction of nitroaromatic compounds or the coupling of anilines.

Metal-Mediated Reductions in Diarylhydrazine Synthesis

The reduction of nitroarenes is a common method for preparing anilines and can be controlled to yield hydrazine (B178648) derivatives. Various metals and metal-containing reagents can be employed to achieve this transformation. For instance, the reduction of nitroaromatics using zero-valent iron has been shown to produce anilines, with nitrosobenzene (B162901) as an intermediate. nm.gov While this method primarily leads to the fully reduced amine, careful control of reaction conditions could potentially favor the formation of the hydrazine.

A more direct approach involves the reductive coupling of nitroarenes. While a specific example for 1,2-bis(4-fluorophenyl)hydrazine is not extensively documented, analogous reactions with other substituted nitrobenzenes provide insight. The use of reducing agents like zinc dust in an alkaline medium can lead to the formation of hydrazo compounds.

Catalytic Hydrogenation and Other Reductive Systems

Catalytic hydrogenation is a powerful and widely used technique in organic synthesis. The hydrogenation of azobenzenes is a particularly effective method for producing symmetrically substituted diarylhydrazines. This two-step process first involves the synthesis of the corresponding azobenzene, followed by its reduction. For the target molecule, this would involve the synthesis of 4,4'-difluoroazobenzene and its subsequent hydrogenation.

The reduction of azobenzenes to N,N'-diarylhydrazines can be achieved using various reducing agents. One effective method involves the use of sodium dithionite (B78146) in an aqueous solution. organic-chemistry.orgscribd.comresearchgate.net This approach is advantageous as it often avoids the over-reduction to anilines, a common side reaction in acidic reduction conditions. organic-chemistry.org While most substituted azobenzenes react well, highly sterically hindered derivatives may not yield the desired hydrazine. organic-chemistry.orgscribd.com

| Reactant | Reducing Agent | Solvent System | Yield (%) | Reference |

| Azobenzene | Sodium Dithionite | Water, Methanol, Dichloromethane | Excellent | organic-chemistry.org |

| Substituted Azobenzenes | Sodium Dithionite | Water, Methanol, Dichloromethane | 80-94 | organic-chemistry.org |

Diazotization and Subsequent Reduction Pathways to Fluorinated Hydrazines

The diazotization of an aromatic amine followed by reduction is a classical and reliable method for the synthesis of arylhydrazines. This pathway is particularly relevant for the synthesis of the precursor, 4-fluorophenylhydrazine, which can then potentially be coupled to form the desired 1,2-disubstituted product.

The synthesis of 4-fluorophenylhydrazine typically starts with 4-fluoroaniline (B128567). chemicalbook.comgoogle.comekb.eg The aniline (B41778) is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt. chemicalbook.comgoogle.com This intermediate is then reduced to the hydrazine. Common reducing agents for this step include sodium sulfite (B76179) or sodium pyrosulfite. chemicalbook.comgoogle.com The use of sodium pyrosulfite in a controlled pH environment has been reported to produce high-purity 4-fluorophenylhydrazine with good yields. google.com

A general procedure for the preparation of substituted phenylhydrazine (B124118) hydrochlorides involves the dropwise addition of the diazonium salt solution to a sodium sulfite solution at low temperatures, followed by heating with concentrated hydrochloric acid. chemicalbook.com

| Starting Material | Reagents | Key Steps | Product | Reference |

| 4-Fluoroaniline | 1. NaNO₂, HCl 2. Na₂SO₃, HCl | Diazotization, Reduction | 4-Fluorophenylhydrazine hydrochloride | chemicalbook.com |

| 4-Fluoroaniline | 1. NaNO₂, HCl 2. Na₂S₂O₅ | Diazotization, Reduction | 4-Fluorophenylhydrazine | google.com |

Diversified Synthetic Routes to this compound and its Precursors

Beyond the primary methods, other synthetic strategies can be envisioned for the preparation of this compound and its key intermediates. One such approach is the synthesis and subsequent reduction of 4,4'-difluoroazoxybenzene. The reduction of azoxy compounds can lead to the corresponding azo compounds, which can then be further reduced to the hydrazo derivatives.

Furthermore, the synthesis of pyrazole (B372694) derivatives often utilizes substituted phenylhydrazines. For example, novel pyrazole derivatives have been synthesized from 4-fluorophenylhydrazine hydrochloride, highlighting its role as a versatile building block. ekb.eg This underscores the importance of efficient methods for the preparation of the monosubstituted hydrazine precursor.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound and its precursors, several green approaches can be considered to minimize environmental impact and improve safety.

The use of environmentally benign solvents is a key aspect of green chemistry. Water is an ideal green solvent, and methods for conducting reductions of nitroaromatics and the synthesis of hydrazones in aqueous media have been developed. organic-chemistry.orgorientjchem.org For instance, a metal-free reduction of nitroaromatics using tetrahydroxydiboron (B82485) in water has been reported. organic-chemistry.org The synthesis of hydrazine carboxamides has been achieved in a water-glycerol solvent system using ultrasound irradiation, which can lead to faster reactions and higher yields compared to conventional heating. nih.gov

The development of catalytic reduction methods for nitroaromatics using nanoparticles is another area of active research with green chemistry implications. magnusgroup.org These catalytic systems can offer high efficiency and selectivity, potentially reducing the need for stoichiometric and often hazardous reducing agents.

Furthermore, the use of continuous flow chemistry presents a greener and safer alternative to traditional batch processes. A continuous flow process for the synthesis of 4-chlorophenylhydrazine (B93024) has been patented, which significantly reduces reaction times and improves safety by integrating diazotization, reduction, and salt formation into a single, continuous operation. wipo.int This technology could potentially be adapted for the synthesis of 4-fluorophenylhydrazine.

Microwave-assisted synthesis is another green technique that can accelerate reactions and improve yields, often in the absence of traditional organic solvents. minarjournal.com

| Green Approach | Application in Hydrazine Synthesis | Benefits | References |

| Use of Water as a Solvent | Reduction of nitroaromatics, synthesis of hydrazones | Reduced use of volatile organic compounds | organic-chemistry.orgorientjchem.org |

| Ultrasound Irradiation | Synthesis of hydrazine carboxamides | Faster reaction times, higher yields | nih.gov |

| Catalytic Nanoparticles | Reduction of nitroaromatics | High efficiency, selectivity | magnusgroup.org |

| Continuous Flow Chemistry | Synthesis of arylhydrazines | Reduced reaction times, improved safety | wipo.int |

| Microwave-Assisted Synthesis | Synthesis of hydrazones | Faster reactions, improved yields | minarjournal.com |

Reactivity Profiles and Transformational Chemistry of 1,2 Bis 4 Fluorophenyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The defining characteristic of the hydrazine group (-NH-NH-) is its nucleophilicity, stemming from the lone pairs of electrons on the nitrogen atoms. chemtube3d.com In 1,2-Bis(4-fluorophenyl)hydrazine, the presence of two electron-withdrawing 4-fluorophenyl groups is expected to diminish this nucleophilicity compared to unsubstituted hydrazine or alkyl-substituted hydrazines. The fluorine atoms exert a strong inductive effect, pulling electron density away from the nitrogen atoms and making their lone pairs less available for donation to an electrophile.

Despite this deactivation, the nitrogen atoms retain sufficient nucleophilic character to participate in a variety of chemical transformations. The reactivity of hydrazines is a complex interplay of factors, and while methyl groups generally increase the reactivity of the α-position, they decrease it at the β-position. researchgate.net In the case of this compound, both nitrogen atoms are symmetrically substituted, and their reactivity will be a balance between the inherent nucleophilicity of the hydrazine core and the deactivating influence of the fluorinated aromatic rings. Studies on related systems have shown that even with deactivating groups, the hydrazine moiety can still act as a competent nucleophile. researchgate.net

Condensation Reactions with Carbonyl Compounds

A cornerstone of hydrazine chemistry is its reaction with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. numberanalytics.comlibretexts.orglibretexts.org This condensation reaction is a versatile method for creating new carbon-nitrogen double bonds and is a fundamental transformation in organic synthesis. nih.gov

Formation of Hydrazone and Schiff Base Derivatives

This compound readily undergoes condensation with a variety of aldehydes and ketones to yield the corresponding hydrazone derivatives. chemtube3d.comlibretexts.orgnih.govresearchgate.net The reaction involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N bond of the hydrazone. numberanalytics.com

These reactions are typically catalyzed by a small amount of acid, which serves to activate the carbonyl group towards nucleophilic attack. researchgate.net The resulting hydrazones are often stable, crystalline solids, a property that has historically been utilized for the characterization and purification of carbonyl compounds. scribd.com

Table 1: Examples of Hydrazone Formation from this compound

| Carbonyl Compound | Product |

| Benzaldehyde | (E)-1-(benzylidene)-2,2-bis(4-fluorophenyl)hydrazine |

| Acetone | (E)-1-(propan-2-ylidene)-2,2-bis(4-fluorophenyl)hydrazine |

| Cyclohexanone | (E)-1-(cyclohexylidene)-2,2-bis(4-fluorophenyl)hydrazine |

It is important to note that while the term "Schiff base" is sometimes used interchangeably with "hydrazone," it more accurately refers to the product of the reaction between a primary amine and a carbonyl compound (an imine). Hydrazones are a specific class of Schiff bases derived from hydrazines.

Mechanistic Aspects of Condensation Reactions

The mechanism of hydrazone formation from this compound and a carbonyl compound proceeds through a well-established pathway:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a lone pair of electrons from one of the nitrogen atoms of the hydrazine on the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. lookchem.com

Proton Transfer: A proton is then transferred from the positively charged nitrogen atom to the oxygen atom, a process that can be facilitated by the solvent or the acid catalyst. This results in a neutral amino alcohol intermediate.

Dehydration: The hydroxyl group of the amino alcohol is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination: The lone pair of electrons on the adjacent nitrogen atom then pushes out the water molecule, forming a C=N double bond and regenerating the catalyst. The final product is the hydrazone. numberanalytics.com

The rate-determining step of this reaction is often the dehydration of the carbinolamine intermediate. numberanalytics.com The entire process is reversible, and the equilibrium can be driven towards the product by removing the water that is formed, for instance, by using a Dean-Stark apparatus.

Coupling Reactions and Functional Group Interconversions

Beyond its reactivity at the hydrazine moiety, this compound can also undergo transformations at its aromatic rings. These reactions allow for further functionalization and the construction of more complex molecular architectures.

Electrophilic Aromatic Substitution Patterns on Fluorophenyl Rings

The 4-fluorophenyl groups in this compound are subject to electrophilic aromatic substitution (EAS) reactions. The fluorine atom, being a halogen, is an ortho-, para-directing group, yet it is also deactivating towards EAS due to its strong electron-withdrawing inductive effect. uci.edulibretexts.org However, the hydrazine moiety itself, specifically the nitrogen atoms with their lone pairs, can act as an activating group through resonance, donating electron density to the aromatic ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.com The specific conditions required for these reactions on this compound would need to be carefully optimized to account for the electronic nature of the substrate.

Cross-Coupling Reactions at Aromatic Centers

The carbon-fluorine bond in the 4-fluorophenyl rings, while generally strong, can participate in certain transition metal-catalyzed cross-coupling reactions. nih.gov These reactions provide a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been developed for the coupling of aryl halides with various partners. organic-chemistry.org

While the direct coupling of the C-F bond can be challenging, related palladium-catalyzed C-N coupling reactions involving hydrazine derivatives and aryl halides are well-documented. nih.govdntb.gov.uamit.edu These methods typically employ a palladium catalyst, a suitable ligand, and a base to facilitate the formation of the new C-N bond. organic-chemistry.org Such strategies could potentially be adapted to further functionalize the aromatic rings of this compound or to synthesize the molecule itself from simpler precursors.

Reductive Transformations to Corresponding Amines

The nitrogen-nitrogen bond in 1,2-diarylhydrazines, including this compound, is susceptible to reductive cleavage, yielding the corresponding anilines. This transformation is a key reaction for the synthesis of 4-fluoroaniline (B128567) from its diarylhydrazine precursor. Various reducing agents and conditions can be employed to achieve this cleavage.

Catalytic hydrogenation is a common and efficient method for the reduction of the N-N bond. psu.edu Catalysts such as Raney nickel or palladium on carbon (Pd/C) are often utilized. The reaction involves the addition of hydrogen across the N-N bond, leading to its scission and the formation of two molecules of the corresponding amine. The general reaction is as follows:

F-C₆H₄-NH-NH-C₆H₄-F + H₂ --(Catalyst)--> 2 F-C₆H₄-NH₂

Alternative methods for the reductive cleavage of the N-N bond in hydrazine derivatives include the use of dissolving metals, such as sodium in liquid ammonia, or other chemical reducing agents like zinc in acetic acid or aluminum amalgam. psu.edu The choice of reducing agent and reaction conditions can be influenced by the presence of other functional groups in the molecule. For instance, visible light photocatalysis using ruthenium complexes has also been shown to effectively cleave the N-N bonds of various hydrazine derivatives, offering a greener alternative to traditional methods. nih.govnih.gov

The general mechanism for the reductive cleavage often involves the transfer of electrons to the hydrazine, weakening the N-N bond and facilitating its breakage, followed by protonation to yield the amine product. psu.eduacs.org

Table 1: Reductive Cleavage Methods for Hydrazine Derivatives

| Reducing System | Substrate Type | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | 1,2-Disubstituted hydrazines | Corresponding amines | psu.edu |

| Sodium in liquid ammonia | 1,2-Disubstituted hydrazines | Corresponding amines | psu.edu |

| Zinc in acetic acid | 1,2-Disubstituted hydrazines | Corresponding amines | psu.edu |

| Aluminum amalgam | 1,2-Disubstituted hydrazines | Corresponding amines | psu.edu |

Cyclization Reactions and Heterocyclic Ring Formation

This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds due to the presence of two nucleophilic nitrogen atoms. These reactions typically involve condensation with bifunctional electrophiles, leading to the formation of stable five- or six-membered rings.

The Knorr pyrazole (B372694) synthesis and related methodologies represent a classic and widely used approach for the construction of the pyrazole ring. youtube.com This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com In the case of this compound, one of the aryl groups would typically be cleaved during the reaction sequence, with one of the nitrogen atoms acting as a nucleophile to form the pyrazole ring with a 4-fluorophenyl substituent at the 1-position.

The reaction of a 4-fluorophenylhydrazine with a 1,3-diketone is a common route. nih.govmdpi.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

When an unsymmetrical 1,3-diketone is used, the reaction can lead to the formation of two regioisomers. The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on the diketone and the reaction conditions. nih.govorganic-chemistry.orgmdpi.com For example, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones can show high regioselectivity, particularly in aprotic dipolar solvents. nih.gov

Table 2: Examples of Pyrazole Synthesis from Hydrazine Precursors

| Hydrazine Derivative | 1,3-Dicarbonyl Compound/Equivalent | Resulting Pyrazole | Key Features/Conditions | Reference(s) |

|---|---|---|---|---|

| Arylhydrazine | 4,4,4-Trifluoro-1-arylbutan-1,3-diketone | 1-Aryl-3-aryl-5-trifluoromethylpyrazole | High regioselectivity in aprotic dipolar solvents. | nih.gov |

| Phenylhydrazine (B124118) | Ethyl acetoacetate | 1,3,5-Substituted pyrazole | Nano-ZnO catalyzed, green protocol. | nih.govmdpi.com |

| Arylhydrazine | 1,3-Diketones | 1-Aryl-3,4,5-substituted pyrazoles | N,N-dimethylacetamide as solvent at room temperature. | organic-chemistry.org |

This compound can be a precursor for the synthesis of triazole and thiadiazole heterocycles, often through multi-step sequences.

Triazole Synthesis: 1,2,4-Triazoles can be synthesized from hydrazines or their derivatives through various methods. organic-chemistry.orgtijer.orgnih.gov A common approach involves the reaction of a hydrazine with a compound containing a one-carbon unit, such as formamide (B127407) or orthoesters. organic-chemistry.orgtijer.org For instance, substituted 1,2,4-triazoles can be prepared by reacting hydrazines with formamide under microwave irradiation. organic-chemistry.org Another pathway involves the cyclization of acylthiosemicarbazides, which can be derived from the corresponding hydrazine.

Thiadiazole Synthesis: The synthesis of 1,3,4-thiadiazoles often proceeds through the cyclization of thiosemicarbazide (B42300) or acylhydrazine derivatives. sbq.org.brorganic-chemistry.orgnih.govnih.gov For example, reacting an acylhydrazine with a sulfur source like carbon disulfide or an isothiocyanate can lead to a thiosemicarbazide intermediate, which can then be cyclized under acidic or basic conditions to form the 1,3,4-thiadiazole (B1197879) ring. sbq.org.br A direct synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved by reacting acyl hydrazides with alkyl 2-amino-2-thioxoacetates. organic-chemistry.org

The general synthetic strategies often involve the initial formation of a linear intermediate (e.g., a thiosemicarbazide) from the hydrazine, followed by an intramolecular cyclization-dehydration or cyclization-elimination step to form the aromatic heterocyclic ring.

Thiosemicarbazides: These derivatives are key intermediates in the synthesis of thiadiazoles and triazoles and can be prepared from hydrazines. researchgate.netmdpi.comirjmets.com The most common method involves the reaction of a hydrazine derivative with an isothiocyanate. researchgate.netnih.govnih.gov The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide.

F-C₆H₄-NH-NH₂ + S=C=N-R → F-C₆H₄-NH-NH-C(=S)-NH-R

The reaction conditions are generally mild, often carried out in a suitable solvent like ethanol (B145695) at room temperature or with gentle heating. nih.gov

Thiocarbonohydrazides: Thiocarbonohydrazide itself can be synthesized from hydrazine and carbon disulfide. sapub.orgresearchgate.netgoogle.comresearchgate.net The reaction typically involves the initial formation of a dithiocarbazinate salt, which upon heating with excess hydrazine, eliminates hydrogen sulfide (B99878) to form thiocarbonohydrazide. sapub.orggoogle.com Derivatives of thiocarbonohydrazide can be prepared by reacting thiocarbonohydrazide with aldehydes or ketones. sapub.orgnih.gov

Table 3: Synthesis of Thiosemicarbazide and Thiocarbonohydrazide Derivatives

| Starting Material(s) | Product | Reagents/Conditions | Reference(s) |

|---|---|---|---|

| Hydrazide and Isothiocyanate | Thiosemicarbazide | Anhydrous THF, room temperature | nih.gov |

| Hydrazine and Carbon Disulfide | Thiocarbonohydrazide | Water or methanol, heating | sapub.orgresearchgate.netgoogle.com |

| Thiosemicarbazide and Aldehyde/Ketone | Thiosemicarbazone | Ethanol, acetic acid catalyst | irjmets.com |

Detailed Mechanistic Investigations of Reactions Involving this compound

Detailed mechanistic studies specifically on this compound are limited in the literature. However, the mechanisms of the key reactions it undergoes can be inferred from studies on analogous 1,2-diarylhydrazines and related compounds.

Mechanism of Reductive Cleavage: The reductive cleavage of the N-N bond in 1,2-diarylhydrazines is believed to proceed through a stepwise electron transfer and protonation mechanism. acs.org In the case of metal-based reductions, the metal transfers an electron to the hydrazine, forming a radical anion. This intermediate can then be protonated. A second electron transfer leads to the cleavage of the N-N bond, forming two anilide anions, which are subsequently protonated to yield the two amine molecules. The exact pathway can vary depending on the reducing agent and conditions. psu.edu For instance, photocatalytic cleavage involves the generation of a nitrogen radical cation upon oxidation of the hydrazine by the photoexcited catalyst. nih.govnih.gov

Mechanism of Pyrazole Formation (Knorr Synthesis): The generally accepted mechanism for the Knorr pyrazole synthesis involves the initial formation of a hydrazone by the reaction of one of the hydrazine nitrogens with one of the carbonyl groups of the 1,3-dicarbonyl compound. youtube.com This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen on the remaining carbonyl group, forming a heterocyclic intermediate. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical diketones is determined by which carbonyl group is initially attacked by the hydrazine, which is influenced by steric and electronic factors. nih.govmdpi.com

Mechanism of Triazole and Thiadiazole Formation: The formation of these heterocycles from hydrazine derivatives typically involves a cyclization-elimination or cyclization-dehydration mechanism. For example, in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids, the proposed mechanism starts with a nucleophilic attack of the thiosemicarbazide nitrogen on the carboxylic acid's carbonyl carbon. sbq.org.br This is followed by dehydration to form an intermediate which then undergoes intramolecular cyclization via attack of the sulfur atom on the newly formed imine carbon. A final dehydration step yields the aromatic 1,3,4-thiadiazole. sbq.org.br

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Fluoroaniline |

| Palladium on carbon |

| Raney nickel |

| 1-Aryl-3-aryl-5-trifluoromethylpyrazole |

| 1,3,5-Substituted pyrazole |

| 1-Aryl-3,4,5-substituted pyrazoles |

| 1,3,4,5-Tetrasubstituted pyrazoles |

| 1,2,4-Triazole |

| 1,3,4-Thiadiazole |

| 2,5-Disubstituted-1,3,4-thiadiazole |

| Thiosemicarbazide |

| Thiocarbonohydrazide |

| Thiosemicarbazone |

| Thiocarbonohydrazone |

| 4,4,4-Trifluoro-1-arylbutan-1,3-diketone |

| Ethyl acetoacetate |

| 1,3-Diketone |

| Nitroolefin |

| Formamide |

| Carbon disulfide |

| Isothiocyanate |

| Alkyl 2-amino-2-thioxoacetate |

| Zinc |

| Acetic acid |

| Aluminum amalgam |

| Sodium |

| Ruthenium complex |

| Hydrazone |

| Anilide anion |

| Radical anion |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Studies of 1,2-Bis(4-fluorophenyl)hydrazine Derivatives and Analogues

While a crystal structure for the parent this compound is not extensively detailed in the reviewed literature, significant insights have been gained from the X-ray diffraction analysis of its derivatives and structural analogues. These studies provide a crucial window into the molecular geometry and packing arrangements.

For instance, the derivative N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) was synthesized and its structure confirmed by X-ray crystallography. mdpi.com In this compound, the central part of the molecule is located on a two-fold axis. mdpi.com Similarly, the crystal structure of an analogue, 1,2-Bis[4-(trifluoromethyl)benzylidene]hydrazine, has been determined, showing a dihedral angle of 5.4(2)° between its two aromatic rings. researchgate.net

Interactive Table 1: Selected Crystallographic Data for a this compound Derivative

| Parameter | N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) mdpi.com |

| Chemical Formula | C₁₄H₁₂F₂N₄S₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.617(3) |

| b (Å) | 5.1093(10) |

| c (Å) | 19.389(4) |

| β (°) | 104.99(3) |

| Volume (ų) | 1493.5(5) |

| Z | 4 |

The crystal packing of these derivatives is heavily influenced by a network of non-covalent interactions. In N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), strong N-H···S hydrogen bonds are a dominant feature in the solid state. mdpi.com The N2–H2∙∙∙S1 interaction is particularly noteworthy, with a N2···S1 distance of 3.2749(16) Å and a highly linear angle of 164.4(19)°, confirming a strong hydrogen bond. mdpi.com

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts. For complex hydrazone derivatives, this analysis has revealed the significance of various interactions in controlling molecular packing. mdpi.com These include O···H (7.1%), C···H (16.4%), H···H (34.8%), and N···H (8.0%) contacts. mdpi.com In other related structures, such as (Z)-N-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride, N-H···O hydrogen bonds lead to the formation of zigzag chains. nih.gov In the crystal structure of 1,2-Bis[4-(trifluoromethyl)benzylidene]hydrazine, the packing is primarily stabilized by van der Waals interactions. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, has been observed in analogues of this compound. A notable example is (Z)-N-(fluorophenyl)-2-oxopropanehydrazonoyl chloride, which forms concomitant colour polymorphs upon recrystallization. nih.gov

Two distinct forms were identified:

Form I: Pale-orange, block-shaped crystals belonging to the P21/n space group.

Form II: Yellow, prism-shaped crystals belonging to the P21/c space group. nih.gov

Both polymorphs are monoclinic and feature N-H···O hydrogen bonds that create zigzag chains. However, the extension of these chains differs: by a 2₁ screw symmetry in Form I and by a c-glide symmetry in Form II. This results in layered arrangements that are more corrugated in Form II. nih.gov Despite these structural differences, the two polymorphs have nearly identical calculated densities and melting points. nih.gov

Conformational Preferences and Isomerism of the Hydrazine (B178648) Linkage

The N-N single bond and the adjacent C-N bonds of the hydrazine linkage allow for rotational isomerism, leading to different molecular conformations. The preferred conformation is a delicate balance between steric hindrance and electronic effects.

In the solid state, the conformation is fixed within the crystal lattice. For N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), the C1-N2–N2–C1 torsion angle is -125.52°, indicating a s-cis or cisoid conformation. mdpi.com A similar derivative exhibits a C5-N4-N21-C22 torsion angle of -121.8(3)°, which is described as a skew conformation. mdpi.com

Interactive Table 2: Selected Bond Parameters for a Hydrazine Derivative

| Bond/Angle | Measurement mdpi.com | Description |

| C1–N1 Bond Length (Å) | 1.332(2) | Reflects partial double bond character. |

| C1–N2 Bond Length (Å) | 1.367(2) | Reflects partial double bond character. |

| C2–N1 Bond Length (Å) | 1.440(2) | Typical single bond character. |

| C-N-N-C Torsion Angle (°) | -125.52 | Defines the skew conformation of the core. |

In solution, the molecule has greater conformational freedom, and the equilibrium between different conformers can be influenced by the solvent. Computational studies using Density Functional Theory (DFT) on N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) have explored this effect. mdpi.com

Calculations performed in different solvents revealed that the conformation can deviate from that observed in the solid state. For example, the C5-N4-N21-C22 torsion angle was calculated to be -119.95° in ethanol (B145695), which is a deviation of 5.7° from the experimental solid-state value of -125.65°. mdpi.com The study noted that chloroform, being the least polar solvent tested, resulted in parameters that deviated most significantly from the solid-state crystallographic values. mdpi.com This highlights the role of solvent polarity in stabilizing specific conformations of hydrazine derivatives in the solution phase.

Theoretical and Computational Chemistry of 1,2 Bis 4 Fluorophenyl Hydrazine

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For 1,2-Bis(4-fluorophenyl)hydrazine, DFT calculations, often using the B3LYP method with a 6-311G(d,p) or similar basis set, provide a detailed understanding of its quantum chemical properties. asianpubs.org These calculations are fundamental to analyzing the molecule's stability, reactivity, and other electronic characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.netacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. researchgate.netacadpubl.eu

For molecules similar in structure to this compound, the HOMO is typically located on the electron-donating hydrazine (B178648) bridge and the phenyl rings, while the LUMO is distributed over the electron-accepting parts of the molecule. acadpubl.eunih.gov The transfer of charge from the HOMO to the LUMO is a key aspect of intramolecular charge transfer. acadpubl.eu The presence of the hydrazine group, a strong electron-donating moiety, significantly influences the HOMO energy levels. nih.gov

Table 1: Frontier Molecular Orbital Data for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine | - | - | - |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. asianpubs.orgajchem-a.comresearchgate.net The MEP map uses a color scale to represent different potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. acadpubl.eu Green areas denote neutral potential.

In aromatic hydrazine derivatives, the nitrogen atoms of the hydrazine group and any other electronegative atoms often show up as regions of negative potential, making them likely sites for electrophilic interaction. ajchem-a.comnih.gov Conversely, the hydrogen atoms of the N-H groups usually exhibit positive potential, indicating their role in hydrogen bonding. nih.gov The MEP analysis provides a visual understanding of the relative polarity and reactivity of different parts of the this compound molecule. acadpubl.euchemrxiv.org

Reactivity Prediction and Mechanistic Insights via Computational Modeling

Computational modeling extends beyond static electronic properties to predict the dynamic behavior of molecules in chemical reactions.

Fukui Function and Nucleophilicity/Electrophilicity Mapping

The Fukui function is a concept derived from DFT that helps in identifying the most reactive sites within a molecule. wikipedia.org It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for a more detailed mapping of nucleophilic (electron-donating) and electrophilic (electron-accepting) centers than MEP analysis alone. By calculating the Fukui functions, one can predict which atoms in this compound are most likely to participate in different types of reactions, providing a deeper understanding of its chemical behavior. wikipedia.org

Transition State Characterization in Reaction Pathways

Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states. Computational modeling allows for the calculation of the geometries and energies of these high-energy structures that connect reactants to products. By mapping the entire reaction pathway, including transition states, chemists can gain insights into the feasibility of a proposed mechanism and the factors that influence the reaction rate. For reactions involving this compound, characterizing the transition states is essential for elucidating the step-by-step process of its chemical transformations.

Vibrational Spectroscopy Simulations and Correlation with Experimental Data

Computational methods are instrumental in interpreting experimental vibrational spectra, such as those obtained from Infrared (IR) and Raman spectroscopy. nih.govmdpi.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.gov This simulated spectrum can then be compared with the experimental one to aid in the assignment of the observed vibrational bands to specific molecular motions. mdpi.com

For hydrazine derivatives, the N-H stretching and bending vibrations are characteristic features in the IR and Raman spectra. nih.gov DFT calculations can accurately predict the wavenumbers of these modes, as well as the vibrations associated with the fluorophenyl rings. nih.gov The agreement between the calculated and experimental spectra serves as a validation of the computed molecular geometry and force field. mdpi.com Anharmonic calculations, such as those using vibrational second-order perturbation theory (VPT2), can provide even more accurate predictions of vibrational frequencies. rsc.org

Theoretical IR and Raman Spectra Prediction

Currently, there is a lack of publicly available, specific research detailing the theoretical prediction of the infrared (IR) and Raman spectra for this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the vibrational frequencies and intensities of molecules, published studies focusing on this particular compound have not been identified.

Theoretical spectral prediction for similar molecules, such as various hydrazine derivatives, typically involves optimizing the molecular geometry at a specific level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). Subsequent frequency calculations on the optimized structure yield the theoretical vibrational modes. These calculated frequencies are often scaled to better match experimental data. The resulting theoretical spectra provide valuable insights into the vibrational characteristics of the molecule, aiding in the assignment of experimental IR and Raman bands to specific molecular motions, such as N-H stretching, C-N stretching, and phenyl ring vibrations.

Non-Linear Optical Properties and Thermochemical Stability via Quantum Chemical Calculations

As with spectral predictions, there is a notable absence of published research specifically investigating the non-linear optical (NLO) properties and thermochemical stability of this compound through quantum chemical calculations.

For related compounds, quantum chemical methods are used to calculate key NLO parameters like the first-order hyperpolarizability (β). These calculations help in understanding the potential of a molecule for applications in optical technologies. Similarly, thermochemical stability is often assessed by calculating thermodynamic parameters such as the enthalpy of formation, entropy, and Gibbs free energy through computational methods. These calculations provide insights into the energetic stability of the molecule.

Strategic Utility As a Building Block in Advanced Organic Synthesis

Design and Synthesis of Complex Organic Scaffolds

The strategic incorporation of 1,2-bis(4-fluorophenyl)hydrazine into synthetic pathways enables the construction of diverse and complex organic scaffolds. The hydrazine (B178648) bridge serves as a linchpin, connecting two fluorophenyl units in a defined spatial orientation. This pre-organized arrangement can be exploited to direct the stereochemical outcome of subsequent reactions, facilitating the synthesis of molecules with specific three-dimensional structures.

One notable application is in the synthesis of N-heterocyclic compounds. Through condensation reactions with dicarbonyl compounds or their equivalents, this compound can be readily converted into various pyridazine (B1198779) and pyrazole (B372694) derivatives. The fluorine substituents on the phenyl rings can enhance the metabolic stability and lipophilicity of the resulting molecules, properties that are highly sought after in medicinal chemistry.

Furthermore, the N-N bond of the hydrazine can be cleaved under specific reductive or oxidative conditions, allowing for the generation of aniline (B41778) derivatives or azo compounds, respectively. This reactivity provides a divergent approach to scaffold diversification, where a single precursor can be transformed into multiple classes of organic compounds. The fluorinated phenyl rings can also participate in various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to introduce additional complexity and build up larger molecular frameworks.

Precursor for Privileged Structures in Chemical Research

In medicinal chemistry, "privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets with high affinity. researchgate.net The this compound moiety serves as a valuable precursor for the synthesis of several classes of privileged structures.

One prominent example is the indole (B1671886) scaffold. The Fischer indole synthesis, a classic and powerful method for constructing indoles, can utilize this compound and a suitable ketone or aldehyde under acidic conditions. The resulting di-fluorinated bis-indole structures are of significant interest due to the prevalence of the indole nucleus in a vast number of natural products and pharmaceuticals. The presence of fluorine can modulate the electronic properties and bioavailability of these indole derivatives.

Another important class of privileged structures accessible from this precursor are pyrazoles. Condensation of this compound with 1,3-dicarbonyl compounds provides a straightforward route to 1,2-diaryl-substituted pyrazoles. These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern offered by the precursor ensures the formation of N,N'-diarylpyrazoles, a subclass with distinct pharmacological profiles.

The table below summarizes key privileged structures that can be synthesized from this compound and the corresponding synthetic methods.

| Privileged Structure | Synthetic Method | Potential Applications |

| Indoles | Fischer Indole Synthesis | Pharmaceuticals, Agrochemicals, Materials Science |

| Pyrazoles | Condensation with 1,3-dicarbonyls | Medicinal Chemistry (e.g., anti-inflammatory) |

| Pyridazines | Condensation with 1,4-dicarbonyls | Drug Discovery, Ligand Design |

Development of Novel Organocatalysts and Ligands

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. This compound can be elaborated into novel organocatalysts and ligands for transition metal catalysis. The two nitrogen atoms of the hydrazine core can act as a bidentate coordinating unit for metal centers.

By introducing chiral auxiliaries or modifying the phenyl rings with specific functional groups, chiral ligands can be synthesized. These ligands can then be complexed with transition metals to create catalysts for asymmetric transformations, such as hydrogenations, hydrosilylations, and cross-coupling reactions. The fluorine atoms can influence the electronic properties of the metal center, potentially tuning the reactivity and selectivity of the catalyst.

In the realm of organocatalysis, derivatives of this compound can function as hydrogen bond donors. The N-H protons of the hydrazine can engage in hydrogen bonding interactions with substrates, activating them towards nucleophilic attack. This mode of catalysis is particularly attractive as it avoids the use of potentially toxic and expensive metals. For instance, chiral diarylhydrazines have been explored as catalysts in enantioselective Michael additions and Friedel-Crafts reactions.

Engineering of Supramolecular Assemblies and Networks Involving Diarylhydrazines

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. nih.gov Diarylhydrazines, including this compound, are excellent building blocks for the construction of supramolecular assemblies and networks. nih.govexlibrisgroup.com

The key to their utility in this area lies in their ability to form predictable and robust hydrogen bonding patterns. The N-H protons of the hydrazine can act as hydrogen bond donors, while the nitrogen lone pairs and the pi-systems of the aromatic rings can act as hydrogen bond acceptors. This allows for the self-assembly of individual molecules into well-defined one-, two-, or three-dimensional structures.

By carefully designing the substitution pattern on the aromatic rings, it is possible to program the self-assembly process to generate specific network topologies. These supramolecular materials can have potential applications in areas such as gas storage, separation, and sensing. The ability to form ordered, porous structures makes them attractive candidates for the selective adsorption of small molecules.

Future Perspectives and Emerging Research Trajectories

Development of Sustainable Synthetic Methodologies

The synthesis of diarylhydrazines, including fluorinated variants, is undergoing a transformation driven by the principles of green chemistry. mdpi.comnih.gov The goal is to develop processes that are not only efficient in yield but also minimize waste and avoid hazardous reagents. su.sedovepress.com

Traditional methods for creating the N-N bond in hydrazines often involve stoichiometric reagents and harsh conditions. organic-chemistry.org Emerging research, however, points towards more sustainable catalytic approaches. These include:

Catalytic Reductive Coupling: Organophosphorus-catalyzed reductive coupling of nitroarenes with anilines presents a promising route. nih.gov This method uses a catalyst to drive the reaction, offering good chemoselectivity and functional group tolerance under milder conditions. nih.gov

Oxidative Dehydrogenation: Transition-metal catalysis, particularly with copper, has been shown to be effective for the oxidative dehydrogenation of N-alkylanilines to form N,N'-diarylhydrazines, using air as a green oxidant. acs.org

Metal-Free Arylation: The use of diaryliodonium salts as reagents for the diarylation of N-nucleophiles offers a metal-free alternative to traditional cross-coupling reactions. su.se These reagents are derived from common starting materials and are considered to have low toxicity, contributing to a more sustainable process. su.se

Mechanochemistry: Grinding techniques, such as ball milling or manual grinding with a mortar and pestle, are being explored as solvent-free or low-solvent methods for synthesizing hydrazide derivatives. mdpi.comnih.gov These methods are energy-efficient and can lead to clean reactions with high yields. mdpi.com

A comparison of these emerging sustainable methods with traditional approaches highlights the significant advancements in green chemistry for hydrazine (B178648) synthesis.

Table 1: Comparison of Traditional vs. Sustainable Synthesis Methods for Diarylhydrazines

| Feature | Traditional Methods | Emerging Sustainable Methods | Key Advantages of Sustainable Methods |

|---|---|---|---|

| Reagents | Stoichiometric, often hazardous | Catalytic (e.g., organophosphorus, copper), Diaryliodonium salts | Reduced waste, lower toxicity, improved atom economy |

| Oxidants/Reductants | Often harsh and stoichiometric | Air, Hydrosilanes | Milder conditions, environmentally benign byproducts |

| Solvents | Often chlorinated or other hazardous solvents | Greener solvents, solvent-free (mechanochemistry) | Reduced environmental impact, easier workup |

| Energy Input | Often requires high temperatures | Milder reaction temperatures, mechanical energy (grinding) | Lower energy consumption, increased safety |

| Byproducts | Significant, often toxic waste | Minimal, often recyclable catalysts or benign byproducts (e.g., water) | Reduced disposal costs, circular economy potential |

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

To optimize and control the synthesis of 1,2-bis(4-fluorophenyl)hydrazine, real-time monitoring of the reaction progress is crucial. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. mt.comchromnet.net Advanced spectroscopic techniques are central to PAT, enabling non-invasive, in situ analysis. rsc.orgrsc.org

For fluorinated compounds, ¹⁹F NMR spectroscopy is a particularly powerful tool. numberanalytics.com Its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus allow for detailed insights into the molecular structure and reaction dynamics. numberanalytics.com

Other relevant in situ monitoring techniques include:

FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the disappearance of reactants and the appearance of products by monitoring characteristic bond vibrations.

UV-Vis Spectroscopy: Useful for monitoring reactions involving chromophoric species, allowing for the quantification of reactants and products in real-time. researchgate.netnih.gov

Mass Spectrometry (MS): Online MS can provide immediate information on the molecular weight of species in the reaction mixture, helping to identify intermediates and byproducts. rsc.org

The data obtained from these techniques allows for a deeper understanding of reaction kinetics and mechanisms, facilitating rapid optimization and ensuring process robustness. rsc.orgmdpi.com

Table 2: Spectroscopic Techniques for In Situ Reaction Monitoring

| Technique | Information Provided | Applicability to Hydrazine Synthesis |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Structural information, quantification of fluorine-containing species, reaction kinetics. numberanalytics.com | Highly suitable for monitoring the formation of this compound. |

| FTIR/Raman Spectroscopy | Functional group analysis, tracking reactant consumption and product formation. | Can monitor N-H and C-F bond formation/changes. |

| UV-Vis Spectroscopy | Concentration of chromophoric species. researchgate.netnih.gov | Applicable if reactants or products have distinct UV-Vis absorption profiles. |

| Online Mass Spectrometry | Molecular weight of intermediates and products, reaction pathway elucidation. rsc.org | Useful for identifying transient species and confirming product identity. |

Integration of Machine Learning and AI in Predictive Synthesis and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. nih.govresearchgate.net For a target molecule like this compound, AI can be employed to:

Predict Reaction Outcomes: ML models can be trained on vast datasets of chemical reactions to predict the most effective reagents, catalysts, and conditions for a desired transformation. acs.org

Optimize Reaction Conditions: AI algorithms can efficiently explore a multidimensional parameter space (e.g., temperature, concentration, catalyst loading) to identify optimal reaction conditions for maximizing yield and minimizing byproducts.

Elucidate Reaction Mechanisms: By analyzing experimental data, often from in situ monitoring, ML can help to identify key intermediates and transition states, providing insights into the reaction mechanism. nih.gov

Predict Physicochemical Properties: AI models can predict properties of novel fluorinated diarylhydrazines, guiding the design of molecules with specific desired characteristics. acs.orgfrontiersin.org

For instance, a machine learning approach has been successfully used to predict the carbon-fluorine bond dissociation energies in per- and polyfluoroalkyl substances (PFAS), which is crucial for understanding their reactivity. acs.org This type of predictive power can significantly accelerate the discovery and development of new synthetic routes and novel fluorinated molecules. nih.gov

Exploration of New Reaction Spaces for Fluorinated Diarylhydrazines

Research into the reactivity of 1,2-diarylhydrazines, including fluorinated analogs, is opening up new avenues for their application. A key area of exploration is the selective cleavage and functionalization of the N-N and N-H bonds. nih.govresearchgate.net

N-N Bond Cleavage: The N-N bond in diarylhydrazines can be cleaved under various conditions to generate valuable amine derivatives. For example, visible-light photocatalysis has been developed for the cleavage of N-N bonds in N,N-disubstituted hydrazines to synthesize secondary aromatic amines. nih.gov Vanadium complexes have also been shown to promote N-N bond cleavage in 1,2-diarylhydrazines. nih.gov

N-H Bond Functionalization: The N-H bonds in diarylhydrazines are sites for further functionalization, allowing for the synthesis of more complex nitrogen-containing structures.

Catalytic Disproportionation: In the presence of certain catalysts, 1,2-diarylhydrazines can undergo disproportionation reactions, leading to the formation of anilines and azo compounds. nih.gov

The presence of fluorine atoms in this compound can significantly influence its reactivity compared to non-fluorinated analogs. The electron-withdrawing nature of fluorine can affect the nucleophilicity of the nitrogen atoms and the stability of reaction intermediates, potentially leading to novel and selective transformations. researchgate.netnih.gov The exploration of these unique reaction pathways will undoubtedly expand the synthetic utility of fluorinated diarylhydrazines in fields such as medicinal chemistry and materials science. nih.govrsc.orgresearchgate.net

Q & A

Q. What advanced techniques resolve contradictions in reported reactivity data for fluorinated hydrazines?

- Methodology : Meta-analyses of kinetic studies (e.g., Arrhenius plots) identify temperature-dependent reaction pathways. Isotopic labeling (-hydrazine) traces mechanistic pathways (e.g., nucleophilic vs. radical routes). Contradictions in nitro-group reactivity are resolved via in situ FTIR monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.